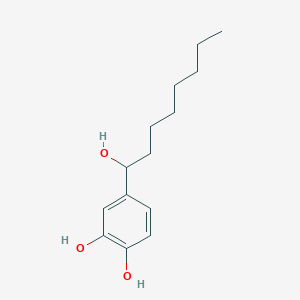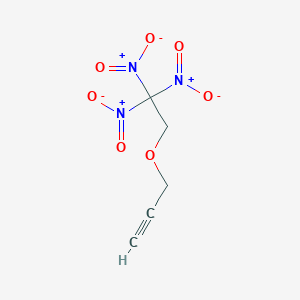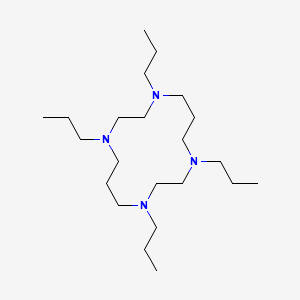
2-(Dodecylsulfanyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dodecylsulfanyl)-1H-benzimidazole: is an organic compound that belongs to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities The addition of a dodecylsulfanyl group to the benzimidazole structure enhances its lipophilicity and potentially its biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecylsulfanyl)-1H-benzimidazole typically involves the reaction of benzimidazole with dodecylthiol. One common method is the nucleophilic substitution reaction where benzimidazole is treated with dodecylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dodecylsulfanyl)-1H-benzimidazole: can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the dodecylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.
Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated or nitrated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Dodecylsulfanyl)-1H-benzimidazole: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties. It may also have applications in the study of enzyme inhibition.
Medicine: Explored for its potential as a therapeutic agent due to its biological activity. It may have applications in the development of new drugs.
Industry: Used in the formulation of corrosion inhibitors and as an additive in lubricants to enhance their performance.
Wirkmechanismus
The mechanism of action of 2-(Dodecylsulfanyl)-1H-benzimidazole is primarily based on its ability to interact with biological molecules. The dodecylsulfanyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors. The benzimidazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
2-(Dodecylsulfanyl)-1H-benzimidazole: can be compared with other benzimidazole derivatives such as:
2-Mercaptobenzimidazole: Lacks the dodecyl group, making it less lipophilic.
2-(Methylsulfanyl)-1H-benzimidazole: Contains a shorter alkyl chain, which may affect its biological activity and solubility.
2-(Ethylsulfanyl)-1H-benzimidazole: Similar to the methyl derivative but with a slightly longer alkyl chain.
The uniqueness of This compound lies in its long dodecyl chain, which significantly enhances its lipophilicity and potentially its biological activity compared to other shorter-chain derivatives.
Eigenschaften
CAS-Nummer |
130778-95-9 |
|---|---|
Molekularformel |
C19H30N2S |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
2-dodecylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C19H30N2S/c1-2-3-4-5-6-7-8-9-10-13-16-22-19-20-17-14-11-12-15-18(17)21-19/h11-12,14-15H,2-10,13,16H2,1H3,(H,20,21) |
InChI-Schlüssel |
ANZNGCBZAKGSQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSC1=NC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


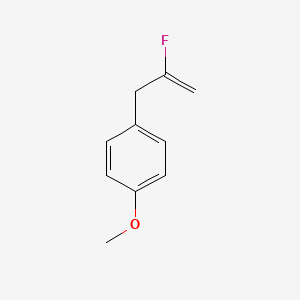

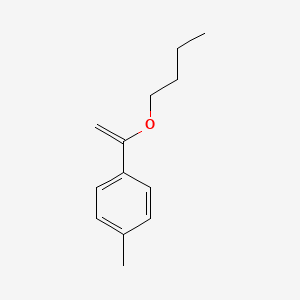

![[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid](/img/structure/B14284477.png)
![1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene](/img/structure/B14284478.png)
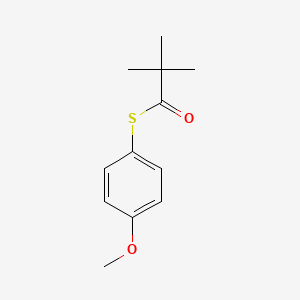
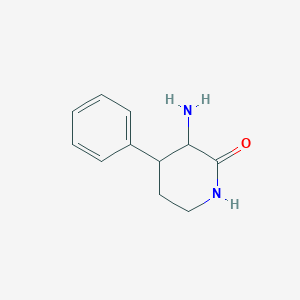
![1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane](/img/structure/B14284493.png)
